3-[5-[(6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
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Description
3-[5-[(6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione is a useful research compound. Its molecular formula is C20H18N6O3 and its molecular weight is 390.403. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2 in a manner that inhibits its activity . This inhibition is achieved through competitive binding to the ATP site of the kinase, preventing ATP from binding and thus stopping the phosphorylation process . This results in the inhibition of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This leads to cell cycle arrest and triggers apoptosis, or programmed cell death . The compound also appears to affect the expression of various proteins involved in apoptosis, including an increase in proapoptotic proteins like caspase-3 and Bax, and a downregulation of anti-apoptotic protein Bcl-2 .
Pharmacokinetics
The optimization of lipophilic substitution within a series of similar compounds provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Result of Action
The result of the compound’s action is significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of halogen atoms in the chemical structure of similar compounds has been found to enhance its potency, selectivity, and pharmacological properties . .
Properties
IUPAC Name |
3-[5-[(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-10-6-14-17(23-10)18(22-9-21-14)24-12-3-2-11-8-26(20(29)13(11)7-12)15-4-5-16(27)25-19(15)28/h2-3,6-7,9,15,23H,4-5,8H2,1H3,(H,21,22,24)(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHXFPQPLWIYTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)NC3=CC4=C(CN(C4=O)C5CCC(=O)NC5=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.